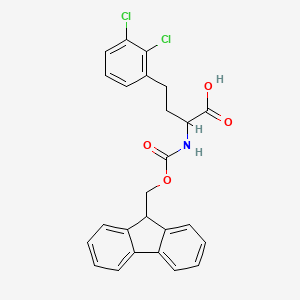
(2-Propylcyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Propylcyclopropyl)methanol is an organic compound with the molecular formula C7H14O It is a type of alcohol characterized by a cyclopropyl ring substituted with a propyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Propylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of 1-propylcyclopropane with formaldehyde in the presence of a catalyst to yield the desired alcohol.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. general methods for producing similar alcohols involve catalytic hydrogenation of corresponding aldehydes or ketones, or the hydroboration-oxidation of alkenes.
化学反应分析
Types of Reactions: (2-Propylcyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Propylcyclopropylcarboxylic acid or propylcyclopropylaldehyde.
Reduction: Propylcyclopropane.
Substitution: Various substituted cyclopropyl derivatives depending on the reagent used.
科学研究应用
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Propylcyclopropyl)methanol is not well-documented. as an alcohol, it is likely to interact with biological systems through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with various biomolecules, potentially affecting their structure and function.
相似化合物的比较
Cyclopropylmethanol: Similar in structure but lacks the propyl group.
2-Methylcyclopropylmethanol: Similar but with a methyl group instead of a propyl group.
Cyclopropylcarbinol: Another cyclopropyl-containing alcohol.
Uniqueness: (2-Propylcyclopropyl)methanol is unique due to the presence of both a cyclopropyl ring and a propyl group, which may confer distinct chemical and physical properties compared to other cyclopropyl alcohols
属性
分子式 |
C7H14O |
|---|---|
分子量 |
114.19 g/mol |
IUPAC 名称 |
(2-propylcyclopropyl)methanol |
InChI |
InChI=1S/C7H14O/c1-2-3-6-4-7(6)5-8/h6-8H,2-5H2,1H3 |
InChI 键 |
HWSZRFHMKHWNEP-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


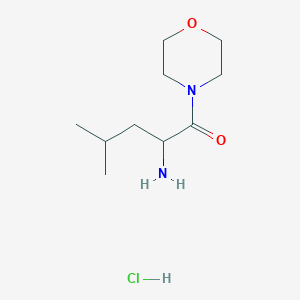

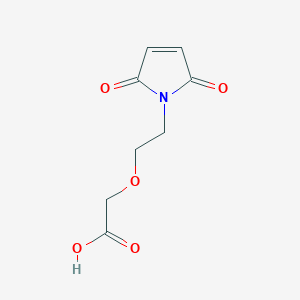

![2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B12309132.png)
![7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12309133.png)
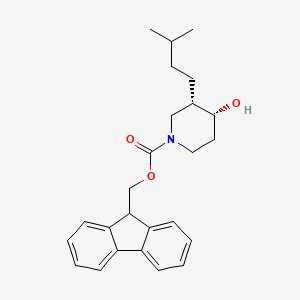
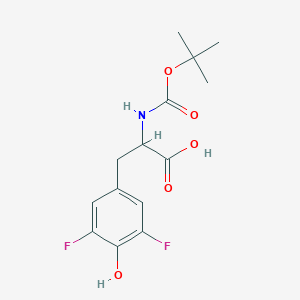

![2-[(Azetidin-3-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B12309150.png)
![6-[(Tert-butylamino)methyl]piperidin-2-one](/img/structure/B12309162.png)
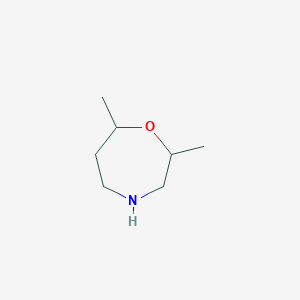
![(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid](/img/structure/B12309172.png)
